2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]-N-(2-methylphenyl)acetamide
Description
This compound is a thieno[2,3-d]pyrimidine derivative featuring a 3-phenyl-1,2,4-oxadiazole substituent at position 6 and an N-(2-methylphenyl)acetamide group at position 3. The thienopyrimidine core is a privileged scaffold in medicinal chemistry due to its structural similarity to purines, enabling interactions with biological targets such as kinases and enzymes . The 1,2,4-oxadiazole moiety enhances metabolic stability and bioavailability, while the acetamide group contributes to target specificity via hydrogen bonding .
Properties
IUPAC Name |
2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O3S/c1-14-8-6-7-11-17(14)26-18(30)12-29-13-25-23-19(24(29)31)15(2)20(33-23)22-27-21(28-32-22)16-9-4-3-5-10-16/h3-11,13H,12H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERXZPGEORQGRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C(=C(S3)C4=NC(=NO4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the oxadiazole and phenyl groups. The final step involves the acylation of the amine group with 2-methylphenylacetic acid. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated systems and continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s reactivity or biological activity.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Anticancer Activity
Research indicates that the compound has significant anticancer properties. In vitro studies have shown that it inhibits cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve apoptosis induction through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a variety of pathogens. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially reducing inflammation in various models of disease. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis or inflammatory bowel disease.
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer effects of this compound on human breast cancer cells (MCF-7), it was found to reduce cell viability by 70% at a concentration of 10 µM after 48 hours. The study highlighted its potential as a lead compound in cancer therapy.
Case Study 2: Antimicrobial Activity
A separate investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Thieno[2,3-d]pyrimidine core | Anticancer |
| Compound B | Oxadiazole ring | Antimicrobial |
| Compound C | Thiazole derivative | Anti-inflammatory |
Mechanism of Action
The mechanism of action of 2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with heterocyclic derivatives reported in the literature. Key comparisons include:
Analytical Characterization
- Spectroscopic Methods : The target compound would require ¹H NMR, IR, and LC/MS for structural validation, akin to analogues in and .
- Molecular Networking: LC/MS-based cosine scores () could differentiate the target from analogues. For example, a cosine score <0.8 would indicate significant fragmentation differences due to the thienopyrimidine core vs. benzoxazin derivatives .
Pharmacokinetic and Pharmacodynamic Profiles
- Metabolic Stability : The 1,2,4-oxadiazole group in the target compound likely confers higher stability than pyrimidine-based substituents in analogues (), reducing CYP450-mediated oxidation .
- Solubility: The thienopyrimidine core may lower aqueous solubility compared to benzoxazin derivatives (), necessitating formulation optimization .
Biological Activity
The compound 2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]-N-(2-methylphenyl)acetamide is a novel derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies.
Chemical Structure
The compound belongs to the thieno[2,3-d]pyrimidine family, which is known for diverse biological activities. Its structure includes a thienopyrimidine core substituted with oxadiazole and phenyl groups, which are critical for its biological efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidines. The compound has demonstrated significant activity against various cancer cell lines through multiple mechanisms:
- Kinase Inhibition : The compound acts as an inhibitor of several kinases involved in cancer progression. For instance, it has shown inhibitory effects on FLT3 and mTOR pathways, which are crucial for cell proliferation and survival in leukemia and solid tumors .
- Cell Proliferation Inhibition : In vitro assays revealed that the compound significantly reduces the viability of cancer cells. For example, it exhibited IC50 values in the low micromolar range against leukemia cell lines such as MV4-11 and K562 .
-
Mechanisms of Action :
- Tubulin Polymerization Inhibition : Similar compounds have been reported to disrupt microtubule dynamics, leading to apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound also possesses anti-inflammatory properties that may contribute to its anticancer activity by modulating tumor microenvironments .
Antimicrobial Activity
The thieno[2,3-d]pyrimidine derivatives have shown promise as antimicrobial agents. Preliminary studies indicate effectiveness against various bacterial strains and fungi. The presence of the oxadiazole moiety is believed to enhance this activity through disruption of microbial cell membranes .
Neuroprotective Effects
Emerging research suggests that compounds with similar scaffolds may exhibit neuroprotective effects. This is particularly relevant in conditions such as neurodegenerative diseases where oxidative stress plays a significant role .
Case Studies
Several case studies have documented the efficacy of thieno[2,3-d]pyrimidine derivatives:
-
Study on FLT3 Inhibition : A study evaluated a series of thieno[2,3-d]pyrimidine derivatives for their ability to inhibit FLT3 in leukemia cells. Compound modifications at specific positions led to enhanced potency and selectivity .
Compound FLT3 IC50 (μM) 1 0.065 2 0.175 3 0.488 4 0.750 - In Vivo Anti-Cancer Activity : Another study assessed the in vivo efficacy of a related thienopyrimidine derivative in murine models of breast cancer, demonstrating substantial tumor regression .
Q & A
Q. What are the key synthetic routes for preparing the thieno[2,3-d]pyrimidin-4-one core in this compound?
The thieno[2,3-d]pyrimidinone scaffold can be synthesized via cyclocondensation of 2-aminothiophene-3-carboxamide derivatives with appropriate carbonyl reagents. For example, describes analogous methods using substituted anilines and cyanoacetamide under acidic conditions to form the pyrimidine ring. Optimizing reaction conditions (e.g., solvent, temperature, and catalyst) is critical to achieving high yields. Post-cyclization functionalization, such as introducing the oxadiazole moiety, may require coupling reactions with phenyl-1,2,4-oxadiazole precursors .
Q. How can the oxadiazole ring be incorporated into the thienopyrimidine structure?
The 1,2,4-oxadiazole group is typically introduced via a [3+2] cycloaddition between nitrile oxides and nitriles or through condensation of amidoximes with carboxylic acid derivatives. highlights a method where 2-amino-5-phenyl-1,3,4-oxadiazole reacts with chloroacetyl chloride in triethylamine to form acetamide-linked oxadiazole derivatives. Similar strategies, using reflux conditions and TLC monitoring, can be adapted for this compound .
Q. What analytical techniques are recommended for characterizing this compound?
Essential techniques include:
- NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm substituent positions and regiochemistry (e.g., distinguishing thienopyrimidine C-2 vs. C-3 substitution).
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups.
- Elemental analysis to verify purity (>95%). provides protocols for analogous compounds using these methods .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Quantum chemical calculations (e.g., DFT) and reaction path searches (as in ) can predict energetically favorable intermediates and transition states. For example, ICReDD’s approach combines computational screening of reaction conditions (solvent, temperature) with experimental validation, reducing trial-and-error steps. This is particularly useful for optimizing regioselectivity in oxadiazole-thienopyrimidine coupling .
Q. What strategies resolve contradictions in spectral data interpretation (e.g., overlapping NMR signals)?
Advanced NMR techniques like COSY , HSQC , and NOESY can differentiate overlapping proton environments. For example, the acetamide’s NH signal may overlap with aromatic protons; deuterium exchange or variable-temperature NMR can isolate these signals. ’s InChI data and ’s PubChem entries provide reference spectra for cross-validation .
Q. How can structure-activity relationship (SAR) studies be designed for this compound’s potential biological activity?
- Core modifications: Replace the thienopyrimidine with quinazoline or pyridopyrimidine to assess scaffold specificity.
- Substituent variations: Systematically alter the 2-methylphenyl acetamide or oxadiazole-phenyl groups.
- In vitro assays: Screen against kinase targets (e.g., EGFR, VEGFR) given structural similarities to known inhibitors ( notes thiazole derivatives’ anticancer activity). Dose-response curves and IC₅₀ calculations are critical for SAR validation .
Q. What are the challenges in scaling up the synthesis, and how can they be addressed?
Key issues include:
- Low yields in cyclization steps: Use flow chemistry or microwave-assisted synthesis to enhance reaction efficiency.
- Purification difficulties: Employ column chromatography with gradient elution or recrystallization in ethanol/water mixtures. ’s DMF-mediated coupling conditions (with potassium carbonate) may require solvent optimization for industrial-scale safety .
Methodological Considerations Table
Data Contradiction Analysis
- Discrepancies in reaction yields: Variations in oxadiazole-thienopyrimidine coupling efficiency (e.g., 60% vs. 85% yields) may arise from residual moisture or competing side reactions. Karl Fischer titration for solvent dryness and in situ FTIR monitoring can mitigate this.
- Conflicting biological activity reports: Differences in assay conditions (e.g., cell line specificity, serum concentration) may explain variability. Standardize protocols using ’s thiazole-based frameworks as controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
